Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
Description
Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a chiral, Boc-protected β-amino acid derivative featuring a 3,5-difluorobenzyl substituent. The compound’s structure includes:
- Boc (tert-butyloxycarbonyl) group: A common amine-protecting group that enhances stability and modulates reactivity during synthetic processes.
- (S)-Stereochemistry: Critical for applications in asymmetric synthesis and bioactive molecule development, where enantioselectivity is paramount.
Properties
Molecular Formula |
C15H19F2NO4 |
|---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(2S)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
InChI Key |
HMYBZEUDZWSNCA-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-difluorobenzyl bromide, which is then reacted with an appropriate amino acid derivative. The reaction conditions often involve the use of organic solvents such as ether and reagents like triphenylphosphine and carbon tetrabromide .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while ensuring cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohol derivatives, while substitution reactions can produce a variety of substituted benzyl compounds.
Scientific Research Applications
Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in various biochemical pathways. The difluorobenzyl moiety can enhance binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Structural Analogues of 3-Phenylpropanoic Acids (3-PPAs)
The target compound belongs to the 3-phenylpropanoic acid (3-PPA) family. Structural comparisons with related derivatives reveal key distinctions:
Key Observations :
- Substituent Effects : The 3,5-difluorobenzyl group in the target compound provides moderate electron-withdrawing effects and compact steric bulk compared to trifluoromethyl () or indole-based substituents (). Fluorine’s meta-positioning may enhance metabolic stability and binding specificity in biological systems.
- Protecting Groups : The Boc group in the target compound increases molecular weight by ~100 g/mol compared to its unprotected (R)-isomer (). This modification improves solubility in organic solvents and reduces amine reactivity during synthesis.
- Stereochemistry : The (S)-configuration distinguishes the target compound from its (R)-isomer (), which could exhibit divergent biological activity or crystallization behavior.
Functional Comparisons
- Bioactivity Potential: Fluorine atoms in the benzyl group may enhance binding to hydrophobic pockets in enzymes or receptors, similar to fluorinated drug candidates. The unprotected (R)-isomer () could serve as a bioactive scaffold but requires in-situ protection.
- Synthetic Utility : The Boc-protected (S)-enantiomer is advantageous for stepwise peptide synthesis, whereas racemic 3-PPAs () might necessitate chiral resolution.
Biological Activity
Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function, a propanoic acid backbone, and a difluorobenzyl substituent.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of fluorine atoms in the difluorobenzyl group increases lipophilicity and may improve the compound's binding affinity to biological targets. This modification is crucial for enhancing permeability across biological membranes, which is often a limiting factor in drug efficacy.
The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. It has been shown to act as an inhibitor for specific enzymes, potentially exhibiting neuroprotective effects. The difluorobenzyl moiety enhances its ability to interact with biological targets, making it a valuable candidate for further research.
Interaction Studies
Studies involving this compound focus on its binding affinity and specificity towards various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to elucidate binding kinetics and thermodynamics. Understanding these interactions is critical for optimizing its pharmacological profile.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features |
|---|---|
| (S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid | Lacks the Boc protecting group; different fluorine substitution pattern. |
| (S)-3-((tert-butoxycarbonyl)amino)-2-benzylpropanoic acid | Lacks the difluorobenzyl group; simpler structure. |
| (R)-2-amino-3-(2,4-difluorophenyl)propanoic acid | Different stereochemistry; lacks Boc protection. |
This table highlights that this compound stands out due to its specific combination of the Boc protecting group and the 3,5-difluorobenzyl moiety.
Case Studies and Research Findings
- Neuroprotective Effects : Research indicates that compounds with similar structures have demonstrated neuroprotective properties in various models of neurodegenerative diseases. For instance, studies have shown that fluorinated amino acids can stabilize protein structures and enhance enzyme activity in neuronal cells.
- Enzyme Inhibition : A study focusing on enzyme-substrate interactions revealed that this compound effectively inhibits certain proteases involved in cancer progression. The inhibition was quantified using IC50 values, showing promising results compared to non-fluorinated analogs.
- Therapeutic Applications : The compound has been investigated for its potential applications in drug development, particularly in creating novel therapeutic agents targeting specific receptors implicated in cancer and neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
